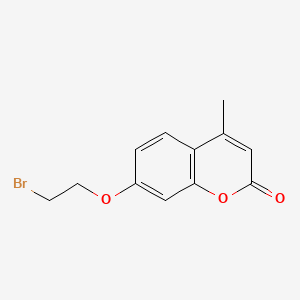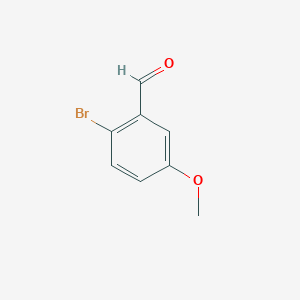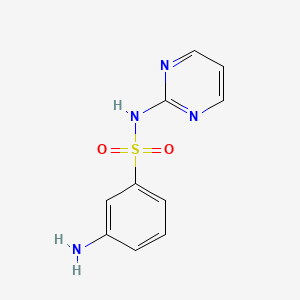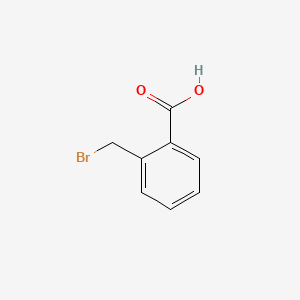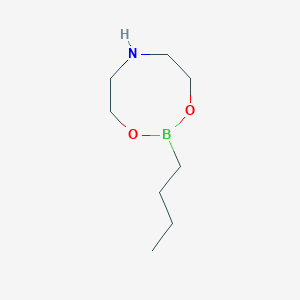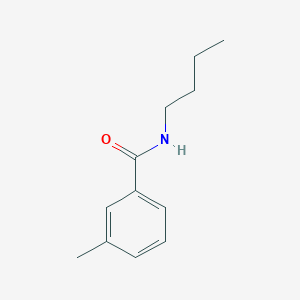
N-butyl-3-methylbenzamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-butyl-3-methylbenzamide involves the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction yields a series of N-tert-butyl amides in excellent isolated yields . The utility of Cu(OTf)2 as the catalyst for this synthesis is described .Chemical Reactions Analysis
The synthesis of N-butyl-3-methylbenzamide involves a series of reactions, including the reaction of di-tert-butyl dicarbonate and nitriles catalyzed by Cu(OTf)2 . This reaction is highly stable and efficient under solvent-free conditions at room temperature .Physical And Chemical Properties Analysis
N-butyl-3-methylbenzamide has a molecular weight of 191.27 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 . The exact mass is 191.131014166 g/mol and the monoisotopic mass is 191.131014166 g/mol .Aplicaciones Científicas De Investigación
Pharmaceutical Applications
N-butyl-3-methylbenzamide: is structurally similar to N,N-diethyl-3-methylbenzamide (DEET) , which is a widely used insect repellent . The butyl variant could potentially be explored for similar uses in pharmaceutical applications, particularly in the development of new formulations that might offer longer protection or enhanced efficacy against a broader range of insect vectors.
Organic Synthesis
In the field of organic chemistry, N-butyl-3-methylbenzamide can serve as a precursor or intermediate in the synthesis of complex organic molecules. Its amide group is a key functional group in organic synthesis, often used in the formation of other compounds through reactions such as nucleophilic substitution or as a protecting group during synthesis steps .
Catalysis
The compound’s potential utility in catalytic processes is significant. For instance, metal-organic frameworks containing amide linkages have been shown to promote oxidative couplings, which are essential in various chemical transformations . This could lead to the development of new catalytic systems that are more efficient and environmentally friendly.
Antimicrobial Agents
Amides, including N-butyl-3-methylbenzamide , can be investigated for their antimicrobial properties. Research into similar compounds has shown promise in combating microbial infections, which could lead to the development of new antibiotics or disinfectants .
Nanotechnology
There’s potential for N-butyl-3-methylbenzamide to be used in the synthesis of bioengineered metallic nanoparticles. These nanoparticles have a range of applications, from medical imaging to targeted drug delivery systems. The amide group could play a role in the stabilization or functionalization of these nanoparticles .
Antioxidant Research
Benzamides have been studied for their antioxidant properties, which are crucial in the prevention of oxidative stress-related diseasesN-butyl-3-methylbenzamide could be synthesized and tested for its efficacy as an antioxidant, providing a new avenue for research into disease prevention and treatment .
Safety and Hazards
Mecanismo De Acción
Target of Action
N-butyl-3-methylbenzamide is a complex organic compound. Similar compounds, such as n-tert-butyl amides, are found in many drugs such as finasteride, nelfinavir, and cpi-1189 . These drugs are used to treat conditions like benign prostatic hyperplasia and HIV-associated central nervous system (CNS) disease .
Mode of Action
It’s worth noting that similar compounds undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . In these reactions, a free radical reaction occurs where a hydrogen atom is removed, forming a succinimidyl radical .
Biochemical Pathways
Similar compounds are known to be involved in various biochemical reactions, including oxidative couplings . These reactions can lead to the synthesis of amides, which are essential structural units in organic compounds with applications in pharmaceuticals, agrochemicals, and polymers .
Pharmacokinetics
The molecular weight of n-butyl-3-methylbenzamide is 1912695 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
Similar compounds have been shown to have various effects, such as inhibiting phosphodiesterase , a protein abundant only in brain tissue.
Action Environment
It’s worth noting that similar compounds, such as n,n-diethyl-3-methylbenzamide (deet), have been shown to serve as greener solvents in the synthesis of metal-organic frameworks . This suggests that environmental factors could potentially influence the action and efficacy of N-butyl-3-methylbenzamide.
Propiedades
IUPAC Name |
N-butyl-3-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-4-8-13-12(14)11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXDWJMPJVGIQBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC(=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50284030 | |
| Record name | N-butyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-3-methylbenzamide | |
CAS RN |
349403-62-9 | |
| Record name | N-butyl-3-methylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50284030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



